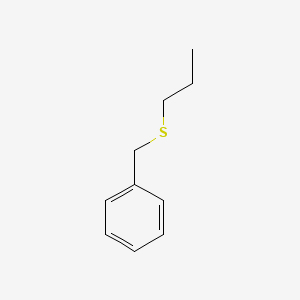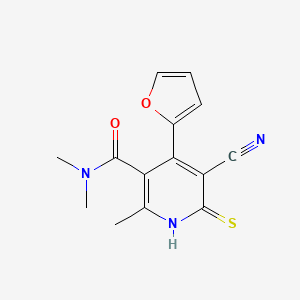
5-cyano-4-(2-furyl)-6-mercapto-N,N,2-trimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-cyano-4-(2-furyl)-6-mercapto-N,N,2-trimethylnicotinamide” is a hybrid molecule that contains fragments of anestesin and 4-(2-furyl)-1,4-dihydronicotinonitrile . It is part of a series of new hybrid molecules that have been synthesized for the purpose of studying their analgesic activity .
Synthesis Analysis
These hybrid molecules have been synthesized starting from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural . The compounds obtained have been investigated for their analgesic activity in vivo (rats) in the orofacial trigeminal pain and acetic acid-induced writhing tests .Molecular Structure Analysis
The molecular structure of “5-cyano-4-(2-furyl)-6-mercapto-N,N,2-trimethylnicotinamide” is complex, with several functional groups. The molecule contains a cyano group (C≡N), a furyl group (a five-membered ring containing an oxygen), a mercapto group (S-H), and a nicotinamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these hybrid molecules are complex and involve several steps. The starting materials, diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural, undergo a series of reactions to form the final product .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The study of the thermodynamic properties of similar cyano and furyl-containing compounds in various solvents contributes to our understanding of their solubility, intermolecular interactions, and potential applications in solution-based processes (I. Sobechko et al., 2017).
Biological Activities and Applications
Compounds with related structures have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating the potential of such molecules in drug discovery and medicinal chemistry. For example, synthesis and evaluation of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs for antifungal activity (Nalan Terzioğlu Klip et al., 2010) demonstrate the broader potential of such functional groups in bioactive molecule design.
Another study focused on the synthesis and structural characterization of bis[2-(2-furyl)indenyl]zirconium derivatives, highlighting applications in catalysis and materials science. This research provides insights into the structural dynamics and electronic properties that influence the reactivity and utility of such complexes in polymerization reactions (T. Dreier et al., 2001).
Materials Science and Optical Applications
- The development of novel organic nonlinear optical (NLO) chromophores containing furan conjugating bridges demonstrates the application of cyano- and furyl- functionalized compounds in advanced materials. Such studies contribute to the field of optoelectronics by exploring the synthesis, properties, and applications of materials with enhanced optical properties (Xiang‐Ling Tang et al., 2012).
Direcciones Futuras
The future directions for research on “5-cyano-4-(2-furyl)-6-mercapto-N,N,2-trimethylnicotinamide” and related compounds could include further investigation of their analgesic activity, exploration of their potential applications in the treatment of other conditions, and continued study of their mechanisms of action .
Propiedades
IUPAC Name |
5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-11(14(18)17(2)3)12(10-5-4-6-19-10)9(7-15)13(20)16-8/h4-6H,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDKYPPLWKROQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=CO2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

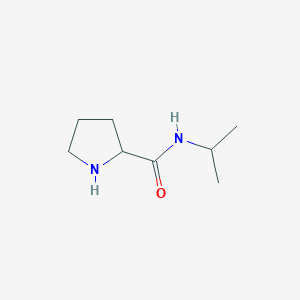

![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2610428.png)
![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)
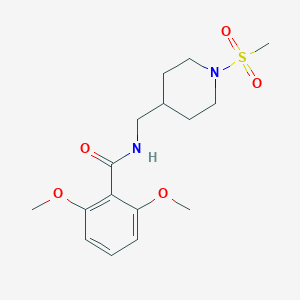
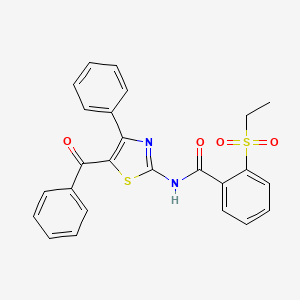
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)
